molecular formula C28H36Cl2N4O2S2 B12688319 2,2'-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) CAS No. 67342-59-0

2,2'-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide)

Cat. No.: B12688319
CAS No.: 67342-59-0
M. Wt: 595.6 g/mol
InChI Key: SCVDJMXAAVCHHF-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) is a chemical compound known for its unique structure and properties It is characterized by the presence of a dithiobis group, a chloro-substituted benzamide, and a piperidyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the synthesis of 4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide through the reaction of 4-chlorobenzoyl chloride with N-((1-methyl-4-piperidyl)methyl)amine under basic conditions.

    Introduction of the Dithiobis Group: The benzamide derivative is then reacted with a dithiobis reagent, such as 2,2’-dithiobis(benzoyl chloride), to introduce the dithiobis linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) undergoes various chemical reactions, including:

    Oxidation: The dithiobis group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the dithiobis linkage, yielding thiol derivatives.

    Substitution: The chloro group on the benzamide ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) involves its interaction with molecular targets such as enzymes or receptors. The dithiobis group can form disulfide bonds with thiol-containing proteins, potentially inhibiting their function. The chloro-substituted benzamide moiety may also interact with specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Dithiobis(benzamide): Lacks the chloro and piperidyl groups, resulting in different reactivity and applications.

    4-Chloro-N-((1-methyl-4-piperidyl)methyl)benzamide: Does not contain the dithiobis linkage, affecting its chemical properties and biological activity.

Uniqueness

2,2’-Dithiobis(4-chloro-N-((1-methyl-4-piperidyl)methyl)benzamide) is unique due to the combination of its dithiobis group, chloro-substituted benzamide, and piperidyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

67342-59-0

Molecular Formula

C28H36Cl2N4O2S2

Molecular Weight

595.6 g/mol

IUPAC Name

4-chloro-2-[[5-chloro-2-[(1-methylpiperidin-4-yl)methylcarbamoyl]phenyl]disulfanyl]-N-[(1-methylpiperidin-4-yl)methyl]benzamide

InChI

InChI=1S/C28H36Cl2N4O2S2/c1-33-11-7-19(8-12-33)17-31-27(35)23-5-3-21(29)15-25(23)37-38-26-16-22(30)4-6-24(26)28(36)32-18-20-9-13-34(2)14-10-20/h3-6,15-16,19-20H,7-14,17-18H2,1-2H3,(H,31,35)(H,32,36)

InChI Key

SCVDJMXAAVCHHF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)CNC(=O)C2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)C(=O)NCC4CCN(CC4)C

Origin of Product

United States

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